1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the piperazine ring.
Formation of the Pyrazolo[1,5-a]pyrazine Moiety: This step involves the cyclization of appropriate precursors, such as acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization.
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting neural signaling . This interaction is mediated through its binding affinity to dopamine and serotonin transporters, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is a designer drug with potent dopamine transporter binding affinity.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the preparation of trazodone, this compound shares structural similarities but differs in its pharmacological profile.
The uniqueness of this compound lies in its specific pyrazolo[1,5-a]pyrazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClN5 |
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Molecular Weight |
313.78 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C16H16ClN5/c17-13-2-1-3-14(12-13)20-8-10-21(11-9-20)16-15-4-5-19-22(15)7-6-18-16/h1-7,12H,8-11H2 |
InChI Key |
MOYDEXHOEWQSML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC=N4 |
Origin of Product |
United States |
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